molecular formula C9H7N3O4 B14402366 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 88059-61-4

3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

Cat. No.: B14402366
CAS No.: 88059-61-4
M. Wt: 221.17 g/mol
InChI Key: WVOKCGBPUXPDGX-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the oxidation of the oxadiazole ring to introduce the oxido group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can then participate in further chemical transformations.

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives .

Scientific Research Applications

3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium include other oxadiazoles and nitrophenyl derivatives. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

88059-61-4

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

3-methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C9H7N3O4/c1-6-9(10-16-12(6)15)7-4-2-3-5-8(7)11(13)14/h2-5H,1H3

InChI Key

WVOKCGBPUXPDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](ON=C1C2=CC=CC=C2[N+](=O)[O-])[O-]

Origin of Product

United States

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